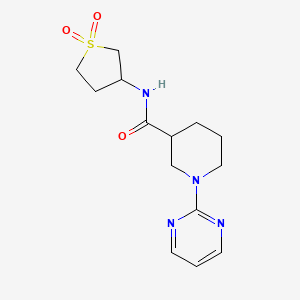![molecular formula C21H29N3O3 B11145572 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide](/img/structure/B11145572.png)
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-ジメチル-1H-ピラゾール-4-イル)-N-{[4-(4-メトキシフェニル)テトラヒドロ-2H-ピラン-4-イル]メチル}プロパンアミドは、ジメチル基で置換されたピラゾール環と、メトキシフェニル基に結合したテトラヒドロピラン環を特徴とする複雑な有機化合物です。
製法
合成経路と反応条件
3-(3,5-ジメチル-1H-ピラゾール-4-イル)-N-{[4-(4-メトキシフェニル)テトラヒドロ-2H-ピラン-4-イル]メチル}プロパンアミドの合成は通常、複数のステップを伴います。
ピラゾール環の形成: ピラゾール環は、酸性または塩基性条件下でヒドラジンと1,3-ジケトンを反応させることで合成できます。
ジメチル基による置換: 次に、ピラゾール環は、塩基の存在下でヨウ化メチルなどのメチル化剤を使用して、ジメチル基で置換されます。
テトラヒドロピラン環の結合: テトラヒドロピラン環は、適切な脱離基と求核剤を含む求核置換反応によって導入されます。
アミド結合の形成: 最後のステップは、N,N'-ジシクロヘキシルカルボジイミド(DCC)のようなカップリング剤の存在下で、ピラゾール誘導体をカルボン酸誘導体と反応させることによるアミド結合の形成です。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられますが、収率と純度を最適化して、より大規模に行われます。連続フロー反応器や自動合成プラットフォームを用いることで、効率性とスケーラビリティが向上します。
化学反応解析
反応の種類
酸化: この化合物は、特にメトキシフェニル基で酸化反応を起こし、キノン誘導体の形成につながります。
還元: 還元反応は、ピラゾール環またはアミド結合を標的にすることができ、対応するアミンまたはアルコールを形成します。
置換: この化合物は、特にピラゾール環とメトキシフェニル基で、求核置換反応または求電子置換反応に関与できます。
一般的な試薬と条件
酸化: 酸性条件下で過マンガン酸カリウムまたは三酸化クロムなどの試薬。
還元: 水素化リチウムアルミニウムまたはパラジウム触媒による水素ガスなどの試薬。
置換: 塩基または酸触媒の存在下で、ハロアルカンまたはアシルクロリドなどの試薬。
主要な生成物
酸化: キノン誘導体。
還元: アミンまたはアルコール。
置換: さまざまな置換されたピラゾールまたはメトキシフェニル誘導体。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with Dimethyl Groups: The pyrazole ring is then substituted with dimethyl groups using methylating agents such as methyl iodide in the presence of a base.
Attachment of the Tetrahydropyran Ring: The tetrahydropyran ring is introduced through a nucleophilic substitution reaction involving a suitable leaving group and a nucleophile.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the pyrazole derivative with a carboxylic acid derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the amide bond, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted pyrazole or methoxyphenyl derivatives.
科学的研究の応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい反応機構の探求と、新規合成方法の開発が可能になります。
生物学
生物学研究では、この化合物は、酵素相互作用や代謝経路を研究するためのプローブとして使用できます。その構造的特徴は、酵素阻害研究の潜在的な候補となります。
医学
医薬品化学では、この化合物は、潜在的な治療効果について調査されています。特定の酵素や受容体の阻害剤として作用し、薬物開発の候補となる可能性があります。
工業
工業分野では、この化合物は、ポリマーやコーティングなどの特定の特性を持つ新素材の開発に使用できます。
作用機序
3-(3,5-ジメチル-1H-ピラゾール-4-イル)-N-{[4-(4-メトキシフェニル)テトラヒドロ-2H-ピラン-4-イル]メチル}プロパンアミドの作用機序には、酵素や受容体などの分子標的との相互作用が関与しています。この化合物は、酵素の活性部位に結合してその活性を阻害したり、受容体に相互作用してシグナル伝達経路を調節したりする可能性があります。具体的な分子標的と経路は、その用途のコンテキストによって異なります。
類似化合物の比較
類似化合物
4-(3,5-ジメチル-1H-ピラゾール-4-イル)安息香酸: この化合物は、ピラゾール環とジメチル置換を共有していますが、テトラヒドロピラン環ではなく安息香酸基が存在する点が異なります。
3,5,3',5'-テトラメチル-1H,1'H-[4,4']ビピラゾール: この化合物は、同様のジメチル置換を備えたビピラゾール構造を特徴としています。
独自性
3-(3,5-ジメチル-1H-ピラゾール-4-イル)-N-{[4-(4-メトキシフェニル)テトラヒドロ-2H-ピラン-4-イル]メチル}プロパンアミドは、ピラゾール環、ジメチル基、およびメトキシフェニル基に結合したテトラヒドロピラン環の組み合わせによって、独特です。このユニークな構造は、他の類似化合物とは異なる、特定の化学的および生物学的特性を与えます。
類似化合物との比較
Similar Compounds
4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: This compound shares the pyrazole ring and dimethyl substitution but differs in the presence of a benzoic acid group instead of the tetrahydropyran ring.
3,5,3’,5’-tetramethyl-1H,1’H-[4,4’]bipyrazole: This compound features a bipyrazole structure with similar dimethyl substitutions.
Uniqueness
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide is unique due to its combination of a pyrazole ring, dimethyl groups, and a tetrahydropyran ring attached to a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C21H29N3O3 |
|---|---|
分子量 |
371.5 g/mol |
IUPAC名 |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide |
InChI |
InChI=1S/C21H29N3O3/c1-15-19(16(2)24-23-15)8-9-20(25)22-14-21(10-12-27-13-11-21)17-4-6-18(26-3)7-5-17/h4-7H,8-14H2,1-3H3,(H,22,25)(H,23,24) |
InChIキー |
IQSJDXVYSMTWHU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1)C)CCC(=O)NCC2(CCOCC2)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-4-[(2-phenylmorpholino)carbonyl]-1(2H)-phthalazinone](/img/structure/B11145501.png)
![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide](/img/structure/B11145509.png)
![2,2-dimethyl-11-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one](/img/structure/B11145516.png)
![3-(5-methoxy-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B11145521.png)
![N-{2-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]-4-phenyl-1,3-thiazol-5-yl}propanamide](/img/structure/B11145527.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-phenylpropanamide](/img/structure/B11145528.png)
![4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norleucinate](/img/structure/B11145530.png)

![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11145541.png)
![1-(2-oxo-2-{4-[2-(2-pyridyl)ethyl]piperazino}ethyl)-5-phenyl-2(1H)-pyrazinone](/img/structure/B11145543.png)

![N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline](/img/structure/B11145546.png)
![N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11145551.png)

